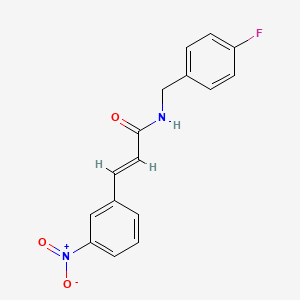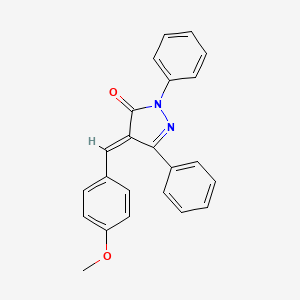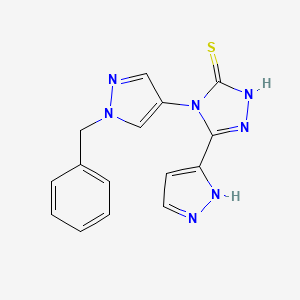
(2E)-N-(4-fluorobenzyl)-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group and a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-fluorobenzylamine reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The double bond in the propenamide backbone can be hydrogenated to form the corresponding saturated amide.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrogenation of Double Bond: Formation of the saturated amide.
Substitution of Fluorine: Formation of substituted benzyl derivatives.
Scientific Research Applications
(E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-CHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorine atom instead of fluorine.
(E)-N-(4-METHYLBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a methyl group instead of fluorine.
(E)-N-(4-BROMOBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-N-(4-FLUOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13FN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+ |
InChI Key |
BDAKRWXFKDACTC-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)
![methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate](/img/structure/B14928870.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)

![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928915.png)
![(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B14928918.png)


![7-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928924.png)
![N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14928942.png)
